![molecular formula C15H15NO4S B496660 Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate CAS No. 219701-24-3](/img/structure/B496660.png)
Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate (D2D4TPDC) is a heterocyclic compound which is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a versatile platform for the development of novel compounds with potential pharmacological activities. D2D4TPDC has been extensively studied for its use in the synthesis of various compounds and its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis of Pyridine-Bridged Bis Pyrazole Ligands
Dimethyl 2,6-pyridinedicarboxylate could be used as a starting material to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation . These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
Decomposition Product of Hypertension Drug
The title compound is a decomposition product of the hypertension drug nifedipine . Nifedipine is a calcium channel blocker used in the treatment of hypertension and angina .
Synthesis of Ditopic Macrocycles
Dimethyl 2,6-pyridinedicarboxylate may be used in the synthesis of ditopic macrocycles . These macrocycles have two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers, which act as host molecules capable of forming complexes with diphenylurea derivatives .
Synthesis of Schiff Base
Dimethyl 2,6-pyridinedicarboxylate can be used in the synthesis of N,N′-bis(2-aminoethyl)dipicoloinic acid diamide Schiff base .
Hydrogen Source in Conjugate Reduction
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a similar compound, is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Similar compounds have been used as starting materials to synthesize other complex molecules , suggesting that this compound may interact with its targets through chemical reactions.
Biochemical Pathways
Related compounds have been used in the synthesis of pyridine-bridged bis pyrazole ligands , indicating that this compound may play a role in the synthesis of complex organic molecules.
Action Environment
Like many organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-thiophen-2-ylpyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGKILOTAGHIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.